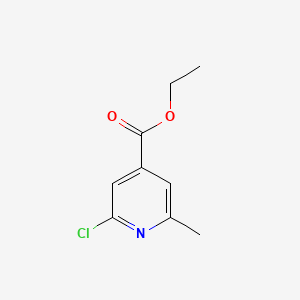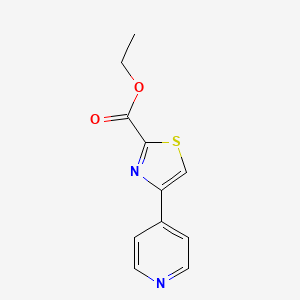
4-((4-Iodophénoxy)méthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is characterized by the presence of an iodophenoxy group attached to a benzamide structure
Applications De Recherche Scientifique
4-((4-Iodophenoxy)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Iodophenoxy)methyl)benzamide typically involves the reaction of 4-iodophenol with benzyl chloride to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, 4-((4-Iodophenoxy)methyl)benzamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 4-((4-Iodophenoxy)methyl)benzamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((4-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted phenoxy compounds.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or reduced derivatives.
Mécanisme D'action
The mechanism of action of 4-((4-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can form strong interactions with the active sites of enzymes, inhibiting their activity. The benzamide moiety can interact with protein binding sites, affecting their function. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
- 4-((4-Bromophenoxy)methyl)benzamide
- 4-((4-Chlorophenoxy)methyl)benzamide
- 4-((4-Fluorophenoxy)methyl)benzamide
Comparison:
- Uniqueness: The presence of the iodine atom in 4-((4-Iodophenoxy)methyl)benzamide imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in medicinal chemistry and materials science.
- Reactivity: The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to its halogenated counterparts.
- Applications: While all these compounds have applications in similar fields, the specific properties of 4-((4-Iodophenoxy)methyl)benzamide make it particularly valuable in certain research and industrial contexts.
Propriétés
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBDPGSFYYLEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


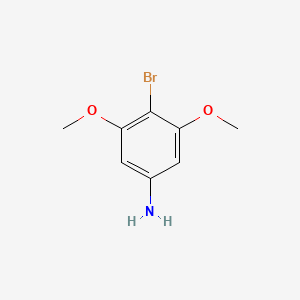

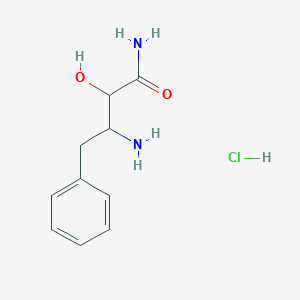


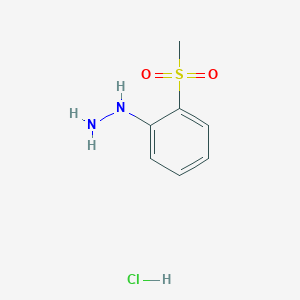
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)

![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)
